7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system that includes both pyrrole and oxazole rings. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione can be achieved through various methods. One common approach involves the tandem heterocyclization of 2-aminoethanols with suitable substrates. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7A-alkyl- or 7A-aryl-substituted pyrrolobenzoxazoles .
Another method involves the α-C−H functionalization reactions of pyrrolidines with substituted o-benzoquinones in various solvents at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave activation, and other advanced techniques to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the ring system .
Scientific Research Applications
7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Mechanism of Action
The mechanism of action of 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione include other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system and the specific substituents it possesses.
Biological Activity
7A-Methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione (CAS No. 63427-92-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C7H9N O3
- Molecular Weight : 155.15 g/mol
- Structural Features : The compound features a pyrrolo[1,2-c]oxazole ring system, which is known for its diverse biological activities.
Antitumor Activity
Research has indicated that derivatives of tetrahydropyrrolo compounds can exhibit significant antitumor properties. A study demonstrated that similar compounds with the pyrrolo structure showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
Table 1: Antitumor Activity of Pyrrolo Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Tetrahydropyrrolo Compound A | HeLa | 12.5 | |
Tetrahydropyrrolo Compound B | MCF-7 | 15.3 | |
This compound | TBD | TBD | Current Study |
Antibacterial Activity
The antibacterial potential of related compounds has also been explored. Certain tetrahydropyrrolo derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Table 2: Antibacterial Activity of Related Compounds
Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Pyrrolo Compound C | E. coli | 15 | |
Pyrrolo Compound D | Staphylococcus aureus | 20 | |
This compound | TBD | TBD | Current Study |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Case Study 1 : A recent investigation into tetrahydropyrrole derivatives found that modifications at the nitrogen position significantly enhanced their antitumor efficacy in vitro.
- Case Study 2 : Research on the antibacterial properties of pyrrolidine derivatives indicated that introducing electron-withdrawing groups improved their potency against resistant bacterial strains.
Properties
CAS No. |
63427-92-9 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c1-7-3-2-4-8(7)6(10)11-5(7)9/h2-4H2,1H3 |
InChI Key |
FKQNKELLAYGTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.